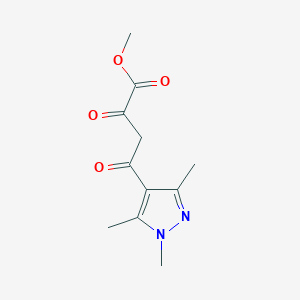

methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Übersicht

Beschreibung

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and should be stored accordingly .

Vorbereitungsmethoden

The synthesis of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves several steps. One common method includes the condensation of carboxylic acids and amines to form the corresponding amides, followed by esterification with alcohols . The reaction conditions typically involve the use of tetrahydrofuran as a solvent

Analyse Chemischer Reaktionen

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting with hydrazonoyl halides in boiling ethanol can yield thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to the presence of the pyrazole ring, which is known for its bioactivity.

Case Studies and Research Findings

- Anticancer Properties : Research indicates that derivatives of pyrazole compounds exhibit anticancer activity. Methyl 2,4-dioxo derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that modifications to the pyrazole moiety can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways. Methyl 2,4-dioxo compounds may inhibit pro-inflammatory cytokines and could be explored as potential anti-inflammatory agents .

Agricultural Science

The compound is also being explored for its applications in agrochemicals. Its unique structure may contribute to the development of new pesticides or herbicides.

Research Insights

- Pesticidal Activity : Preliminary studies have indicated that methyl 2,4-dioxo derivatives exhibit insecticidal properties against specific pests. The mechanism of action is believed to involve interference with metabolic pathways in target organisms .

Material Science

In addition to biological applications, this compound is being evaluated for its utility in material science.

Applications in Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its dioxo functionality allows for potential cross-linking reactions that could improve material stability and performance.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity . detailed studies on its exact mechanism of action are limited.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate can be compared to other pyrazole derivatives, such as 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid . While both compounds share a pyrazole core, their unique substituents and functional groups result in different chemical properties and applications. The presence of the dioxo and ester groups in this compound distinguishes it from other similar compounds .

Biologische Aktivität

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS No. 890624-48-3) is a chemical compound with significant potential in biological research. Its molecular formula is C11H14N2O4, and it has a molecular weight of 238.24 g/mol. This compound is primarily utilized in proteomics and biochemical studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

The compound features a pyrazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological contexts.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. It is hypothesized that the compound can form hydrogen bonds and engage in hydrophobic interactions, which are critical for its biological activity. The presence of the dioxo group enhances its reactivity and potential for interaction with enzymes or receptors.

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. Antioxidants are crucial in mitigating oxidative stress in biological systems. Preliminary findings indicate that compounds with similar structures can scavenge free radicals effectively .

Study on Antimicrobial Efficacy

A relevant study investigated the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. Although direct data on this compound is not available, the trends observed suggest a promising avenue for further exploration .

Antioxidant Activity Assessment

In another study focusing on the antioxidant activities of similar compounds, it was found that modifications to the dioxo group influenced the radical scavenging activity. This study highlighted the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C11H14N2O4 | 238.24 g/mol | Antimicrobial potential |

| Pyrazole Derivative A | C10H12N2O3 | 220.22 g/mol | Antioxidant activity |

| Pyrazole Derivative B | C9H10N2O2 | 178.19 g/mol | Antimicrobial activity |

Eigenschaften

IUPAC Name |

methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKLILLUXKWQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.